molecular formula C10H9BrFNO B3077976 3-Bromo-N-cyclopropyl-2-fluorobenzamide CAS No. 1049729-96-5

3-Bromo-N-cyclopropyl-2-fluorobenzamide

Cat. No.: B3077976
CAS No.: 1049729-96-5
M. Wt: 258.09 g/mol
InChI Key: XAOVBPGILYACPO-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-2-fluorobenzamide: is a chemical compound with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol It is characterized by the presence of a bromine atom, a cyclopropyl group, and a fluorine atom attached to a benzamide structure

Scientific Research Applications

Chemistry: 3-Bromo-N-cyclopropyl-2-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of halogenated benzamides on biological systems. It is investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: The compound is explored for its potential therapeutic applications. It is studied for its antimicrobial and anticancer properties, and its ability to modulate biological pathways.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also used in the production of polymers and resins with specific properties.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclopropyl-2-fluorobenzamide typically involves the reaction of 3-bromo-2-fluorobenzoic acid with cyclopropylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Starting Materials:

    • 3-Bromo-2-fluorobenzoic acid
    • Cyclopropylamine
  • Reaction Conditions:

    • Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
    • Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C .
    • Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-cyclopropyl-2-fluorobenzamide can undergo various chemical reactions, including:

  • Substitution Reactions:

      Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as or under appropriate conditions.

      Electrophilic Substitution: The benzamide ring can undergo electrophilic substitution reactions, such as or .

  • Reduction Reactions:

    • The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding amine.
  • Oxidation Reactions:

    • Oxidation of the cyclopropyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Common Reagents and Conditions:

    Solvents: DMF, DMSO, , .

    Catalysts: DCC, .

    Temperature: Reactions are typically conducted at temperatures ranging from .

Major Products:

  • Substitution reactions yield various substituted benzamides.
  • Reduction reactions yield the corresponding amines.
  • Oxidation reactions yield oxidized derivatives of the cyclopropyl group.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and reactivity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 3-Bromo-N-cyclopropyl-4-fluorobenzamide
  • 3-Bromo-N-cyclopropyl-2-chlorobenzamide
  • 3-Bromo-N-cyclopropyl-2-methylbenzamide

Comparison: 3-Bromo-N-cyclopropyl-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs, it exhibits higher reactivity and binding affinity . The fluorine atom enhances its lipophilicity and metabolic stability , making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOVBPGILYACPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680260
Record name 3-Bromo-N-cyclopropyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049729-96-5
Record name 3-Bromo-N-cyclopropyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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